Cas no 85952-29-0 (n-methyl-1-(4-nitrophenyl)methanesulfonamide)

n-methyl-1-(4-nitrophenyl)methanesulfonamide structure
85952-29-0 structure
Nome do Produto:n-methyl-1-(4-nitrophenyl)methanesulfonamide
N.o CAS:85952-29-0
MF:C8H10N2O4S
MW:230.241000652313
MDL:MFCD00277775
CID:60924
PubChem ID:703312

n-methyl-1-(4-nitrophenyl)methanesulfonamide Propriedades químicas e físicas

Nomes e Identificadores

    • n-methyl-1-(4-nitrophenyl)methanesulfonamide
    • N-Methyl-4-nitro-alpha-toluenesulfonamide
    • N-Methyl-4-nitro-α-toluenesulfonamide
    • N-Methyl-(4-nitro)-benzyl sulfonamide
    • N-methyl-(4-nitrophenyl)methanesulfonamide
    • N-METHYL-4-NITRO BENZENE METHANE SULFONAMIDE
    • 4-Nitro-Methyl-Benzene-Methane-Sulfonamide
    • 4-NITRO-N-METHYL BENZENE METHANE SULFONAMIDE
    • BENZENEMETHANESULFONAMIDE,N-METHYL-4-NITRO
    • N-Methyl-4-nitro-^a-toluenesulfonamide
    • N-METHYL-4-NITRO-BENZENEMETHANESULFONAMIDE
    • N-methyl-4-nitrobenzenemethanesulphonamide
    • N-methyl-4-nitrotoluenesulphonamide
    • 1-(4-Nitrophenyl)-N-methylmethanesulfonamide
    • 4-(((Methylamino)sulfonyl)methyl)nitrobenzene
    • N-Methyl-4-nitrobenzenemethanesulfonamide
    • N-Methyl-4-nitrobenzenemethanesulfonamide (ACI)
    • (4-Nitro-phenyl)-methanesulfonic acid methylamide
    • {4-nitrophenyl}-N-methylmethanesulfonamide
    • Maybridge1_006642
    • Oprea1_403711
    • DTXSID10351555
    • F30190
    • CCG-47497
    • KZWPBAASZYQWIV-UHFFFAOYSA-N
    • MFCD00277775
    • AC-11071
    • CS-W012959
    • AS-7011
    • SCHEMBL3001018
    • 4-Nitrophenyl-N-Methyl Methanesulfonamide
    • AR-011/42531535
    • AKOS009232330
    • HMS560F20
    • EN300-680176
    • N-Methyl-4-nitro- alpha -toluenesulfonamide
    • N-Methyl-4-nitro-
    • SR-01000637105-1
    • SY262157
    • 85952-29-0
    • A-toluenesulfonamide
    • MDL: MFCD00277775
    • Inchi: 1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
    • Chave InChI: KZWPBAASZYQWIV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(CS(NC)(=O)=O)=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 230.03600
  • Massa monoisotópica: 230.03612798g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 309
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 100Ų
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 0.7

Propriedades Experimentais

  • Cor/Forma: Cream crystal powder
  • Densidade: 1.404
  • Ponto de Fusão: 151-153°C
  • Ponto de ebulição: 417.5°C at 760 mmHg
  • Ponto de Flash: 206.3°C
  • Índice de Refracção: 1.579
  • PSA: 100.37000
  • LogP: 2.63890
  • Solubilidade: Not determined

n-methyl-1-(4-nitrophenyl)methanesulfonamide Informações de segurança

n-methyl-1-(4-nitrophenyl)methanesulfonamide Dados aduaneiros

  • CÓDIGO SH:2935009090
  • Dados aduaneiros:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

n-methyl-1-(4-nitrophenyl)methanesulfonamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-680176-0.05g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
0.05g
$515.0 2023-05-30
TRC
M219523-1g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
$ 105.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N27010-1g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
¥578.0 2021-09-08
TRC
M219523-500mg
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
500mg
$81.00 2023-05-18
Enamine
EN300-680176-2.5g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
2.5g
$1202.0 2023-05-30
Enamine
EN300-680176-0.1g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
0.1g
$540.0 2023-05-30
Enamine
EN300-680176-1.0g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
$614.0 2023-05-30
eNovation Chemicals LLC
D508770-1g
N-Methyl-1-(4-nitrophenyl)MethanesulfonaMide
85952-29-0 97%
1g
$235 2024-05-24
eNovation Chemicals LLC
D508770-10g
N-Methyl-1-(4-nitrophenyl)MethanesulfonaMide
85952-29-0 97%
10g
$820 2024-05-24
Chemenu
CM302911-25g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0 95+%
25g
$356 2022-05-27

n-methyl-1-(4-nitrophenyl)methanesulfonamide Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Referência
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Método de produção 2

Condições de reacção
1.1 Reagents: Methanol ,  Sodium sulfite Solvents: Water ;  heated
1.2 7 h, reflux; reflux → rt
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
3.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Referência
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium sulfite Solvents: Methanol ,  Water ;  18 h, reflux
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
2.2 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referência
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Método de produção 4

Condições de reacção
1.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Referência
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  0.5 h, rt → reflux; 5 h, reflux; reflux → rt
2.1 Solvents: Toluene ;  3 h, rt → reflux; reflux → rt
2.2 Reagents: Phosphorus pentachloride ;  2 h, rt → reflux; 4 h, reflux; reflux → rt
2.3 Reagents: Water ;  cooled
2.4 Solvents: Water ;  0.5 h, pH 8 - 9, < 15 °C; 15 °C → rt; 8 h, rt
Referência
Synthesis of sumatriptan
Wang, Shaojie; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(6), 442-444

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  < 20 °C; 20 °C → rt; 2 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Methanol ,  Sodium sulfite Solvents: Water ;  heated
2.2 7 h, reflux; reflux → rt
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
4.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Referência
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite Catalysts: Cuprous chloride Solvents: Water ;  16 h, 145 °C; 145 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Potassium chloride ;  rt → reflux; 10 min, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
2.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  7 h, rt
3.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Referência
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
2.1 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referência
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
2.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Referência
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Método de produção 10

Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
1.2 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referência
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Método de produção 11

Condições de reacção
1.1 Solvents: Toluene ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Phosphorus pentachloride ;  2 h, rt → reflux; 4 h, reflux; reflux → rt
1.3 Reagents: Water ;  cooled
1.4 Solvents: Water ;  0.5 h, pH 8 - 9, < 15 °C; 15 °C → rt; 8 h, rt
Referência
Synthesis of sumatriptan
Wang, Shaojie; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(6), 442-444

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  7 h, rt
2.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Referência
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

n-methyl-1-(4-nitrophenyl)methanesulfonamide Raw materials

n-methyl-1-(4-nitrophenyl)methanesulfonamide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85952-29-0)n-methyl-1-(4-nitrophenyl)methanesulfonamide
A841503
Pureza:99%
Quantidade:5g
Preço ($):168.0